Cholecalciferol sulfate
Overview
Description
Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is made by the skin when exposed to sunlight . It is also found in some foods and can be taken as a dietary supplement . Vitamin D helps your body absorb calcium . Cholecalciferol is used as a dietary supplement in people who do not get enough vitamin D in their diets to maintain adequate health .
Synthesis Analysis
The synthesis of cholecalciferol involves the use of high-performance liquid chromatography (HPLC) for the quantitative determination of cholecalciferol . This method allows for the separation of cholecalciferol from the photochemical isomers of the provitamin .Molecular Structure Analysis
The molecular formula of Cholecalciferol sulfate sodium salt is C27H43O4SNa . Its molecular weight is 486.68 .Chemical Reactions Analysis
The chemical reactions involving cholecalciferol are complex and involve several stages. High-performance liquid chromatography (HPLC) is used for the simultaneous measurement of multiple vitamin D metabolites .Physical and Chemical Properties Analysis
This compound sodium salt appears as a white powder . It is soluble in chloroform to give a clear colorless solution at 25 mg/mL . It has a high melting point at 83°C and decomposes before boiling with an onset at 148°C .Scientific Research Applications
Bone Health and Vitamin D Supplementation
Cholecalciferol (vitamin D3) is a key factor in bone health, influencing the regulation of cell differentiation, proliferation, and apoptosis in bone cells. A comprehensive review highlighted the multifaceted role of cholecalciferol in bone health, emphasizing its impact on calcium homeostasis and bone tissue. The review also addressed the importance of understanding the balance between bone formation, mineralization, and resorption to fully appreciate the implications of cholecalciferol on skeletal health (Falchetti et al., 2016).
Cholecalciferol in Preventive Dentistry
The effects of cholecalciferol on oral tissues and organs have been studied, revealing its involvement in enamel and dentin formation, jaw bone tissue metabolism, and local immunity. Research indicates that cholecalciferol may play a role in dental pathology prevention, contributing to the formation of substitutive dentin in demineralization foci and exhibiting antitumor, anti-inflammatory, and antimicrobial actions in periodontal disease (Sarkisyan et al., 2022).
Cholecalciferol in Cancer Prevention
Intensive research has linked cholecalciferol to numerous biological mechanisms, such as modulating the immune system's antineoplastic action and influencing cell differentiation and apoptosis in neoplastic cells. Despite these associations and the observed relationship between low vitamin D status and increased cancer risk, randomized clinical trials involving cholecalciferol supplementation have not conclusively demonstrated its potential in cancer prevention. A thorough review attempts to reconcile these findings, suggesting a tailored approach to individual vitamin D needs, combined with interventions that support prevention through healthy behaviors and environments (Henn et al., 2022).
Cholecalciferol in Commercial Chicken Performance
Cholecalciferol and its metabolites have been found to significantly impact the performance of broiler and egg-laying chickens. Benefits include increased body weight gain, feed intake, feed efficiency, and enhanced egg quality. Cholecalciferol's influence on immunity and its potential in suppressing autoimmune diseases in chickens have also been noted. The review recommends a modified feeding program with higher levels of cholecalciferol supplementation to optimize skeletal growth in chickens' diets (Khan & Mukhtar, 2013).
Cholecalciferol in Reproductive Disorders and Assisted Reproduction
Cholecalciferol's role in female reproductive function, particularly in conditions like polycystic ovary syndrome, endometriosis, uterine myomas, and premature ovarian failure, has been explored. It may also influence assisted reproductive techniques by impacting oocyte quality and the endometrial environment for embryonic implantation. However, the evidence is based on a limited number of studies, and further research is required to establish conclusive results (Fichera et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Cholecalciferol is the preferred form of vitamin D for exogenous supplementation, with calcifediol reserved for patients with liver failure or severe intestinal malabsorption syndromes . It is also being studied for its potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .
Relevant papers on Cholecalciferol sulfate include "Vitamin D supplementation: cholecalciferol, calcifediol, and calcitriol" , "Cholecalciferol or Calcifediol in the Management of Vitamin D Deficiency" , and "Raising awareness on the therapeutic role of cholecalciferol in CKD: a multi-disciplinary-based opinion" .
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
Record name | Vitamin D3 sulfoconjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.